N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
Pyrazoles and their derivatives can be synthesized through various methods . For instance, Lim et al. reported on synthesizing a series of 5-amino-N-(1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions due to their structure that enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .Scientific Research Applications
Corrosion Inhibition
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine and its derivatives have been studied for their potential as corrosion inhibitors. Chetouani et al. (2005) investigated bipyrazole compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and found them to be efficient inhibitors in acidic media. These compounds are adsorbed on iron surfaces, following Langmuir adsorption isotherm model, and the inhibition efficiency increases with concentration (Chetouani, Hammouti, Benhadda, & Daoudi, 2005). Wang et al. (2006) also conducted a density functional theory (DFT) study on bipyrazolic-type organic compounds, including derivatives of this compound, showing their potential activity as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).
Electrocatalysis and Organic Synthesis
Electrocatalyzed N–N coupling and ring cleavage reactions of 1H-pyrazoles, including 3,5-dimethyl derivatives, have been explored for the synthesis of new heterocyclic compounds. Zandi et al. (2021) demonstrated that these reactions can be achieved under mild conditions and produce high yields, opening new avenues for electro-organic synthesis (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021). Liu et al. (2017) synthesized novel 3-phenyl-1H-pyrazole derivatives, indicating the relevance of these compounds as intermediates in the synthesis of biologically active compounds, particularly for cancer treatment (Liu, Xu, & Xiong, 2017).
Bioactivity and Pharmacology
Titi et al. (2020) studied hydroxymethyl pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, for their antitumor, antifungal, and antibacterial activities. These compounds showed potential pharmacophore sites for bioactivity, emphasizing the importance of pyrazole derivatives in medicinal chemistry (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020). In the field of chelating agents, Driessen (2010) described procedures involving 1-(hydroxymethyl)-3,5-dimethylpyrazole, showcasing the versatility of pyrazole derivatives in synthesizing a wide range of compounds (Driessen, 2010).
Mechanism of Action
Future Directions
The future directions in the research of pyrazole derivatives could involve the synthesis of new derivatives with different substituents to explore their biological activities. Additionally, more studies could be conducted to understand their mechanisms of action and to optimize their properties for potential applications in medicinal chemistry .
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXSJNRLYKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629686 |
Source
|
Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-87-3 |
Source
|
Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.